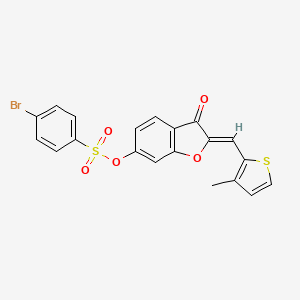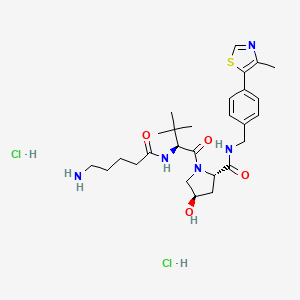![molecular formula C19H20N2O5S B2377716 N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 941873-66-1](/img/structure/B2377716.png)
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is also known as Apixaban, a selective inhibitor of the coagulation Factor Xa (FXa) . It is chemically described as 1-pyrazolo[3,4-c]pyridine-3-carboxamide . Its molecular formula is C25H25N5O4, which corresponds to a molecular weight of 459.5 . It is a white to pale yellow powder .
Synthesis Analysis
The synthesis of Apixaban involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular structure of Apixaban is complex, with a bicyclic tetrahydropyrazolopyridinone scaffold . It also includes a p-methoxyphenyl P1, which retains factor Xa binding affinity and good oral bioavailability .Chemical Reactions Analysis
Apixaban is capable of inhibiting the activity of free FXa, thrombus-associated FXa, and FXa within the prothrombinase complex . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately .Physical And Chemical Properties Analysis
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The density of Apixaban is 1.4±0.1 g/cm3 . Its boiling point is 770.5±60.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
- This compound has been investigated for its potential as an anticoagulant and antiplatelet agent. Specifically, it inhibits activated factor X (FXa), a key enzyme involved in blood coagulation . Further studies could explore its efficacy in preventing thromboembolic events.
Anticoagulant and Antiplatelet Activity
Mecanismo De Acción
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as apixaban, is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombosis .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a competitive inhibition of FXa versus the synthetic tripeptide substrate . This interaction leads to a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, apixaban reduces thrombin generation, which indirectly inhibits platelet aggregation . This action affects the coagulation cascade, disrupting the formation of blood clots and thereby exerting an antithrombotic effect .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by apixaban results in a reduction of thrombin generation, which in turn reduces platelet aggregation . This leads to a decrease in blood clot formation, providing an antithrombotic effect . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy of apixaban at doses that preserved hemostasis .
Action Environment
The action, efficacy, and stability of apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as renal function and potential drug-drug interactions . Apixaban has a low potential for drug-drug interactions, making it a favorable choice in clinical settings .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-3-1-2-10-21(19)15-6-4-14(5-7-15)20-27(23,24)16-8-9-17-18(13-16)26-12-11-25-17/h4-9,13,20H,1-3,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIRPQRZWCMDKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2377633.png)
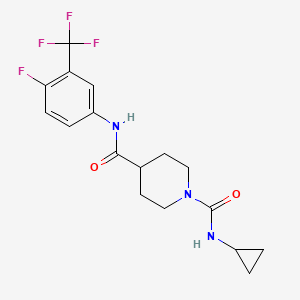
![8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2377638.png)
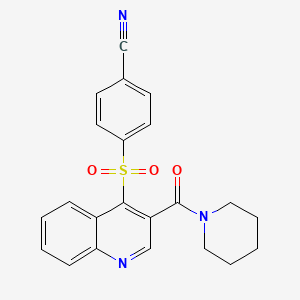
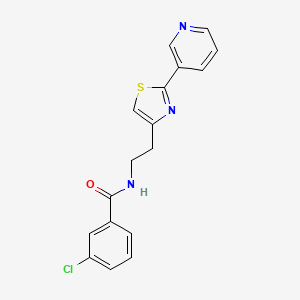
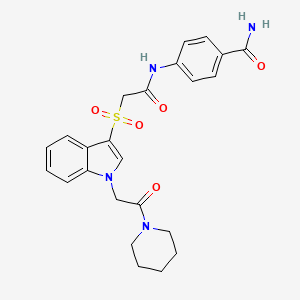


![N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377647.png)

![2-chloro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2377649.png)
![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)
